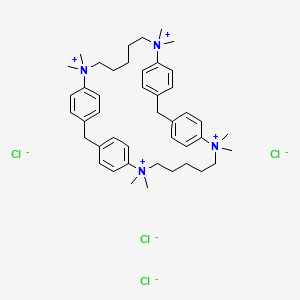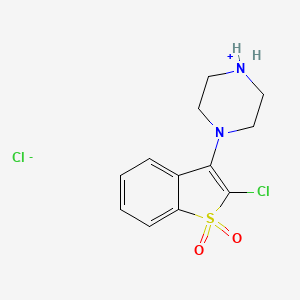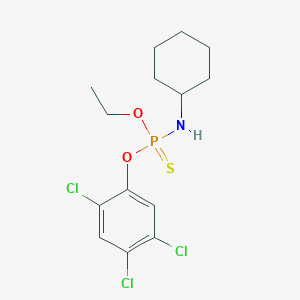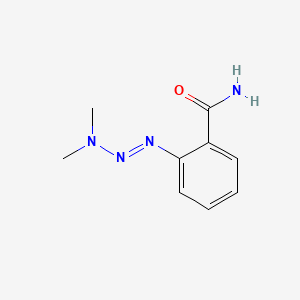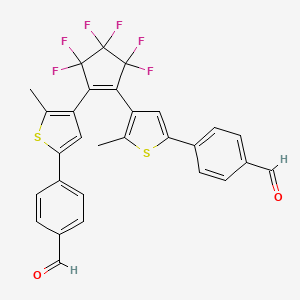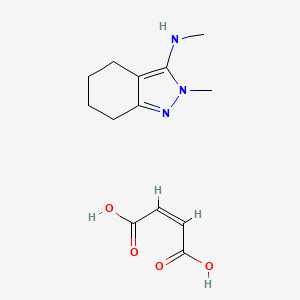
Tetrydamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrydamine maleate is a member of the indazol class of non-steroidal anti-inflammatory drugs. It is known for its analgesic and anti-inflammatory properties. This compound has been used in the treatment of various inflammatory conditions, including vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis .
Métodos De Preparación
The synthesis of tetrydamine maleate involves several steps, typically starting with the preparation of the indazol core structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Tetrydamine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetrydamine maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of indazol derivatives. In biology and medicine, it is used for its anti-inflammatory and analgesic properties. It has been shown to reduce or eliminate inflammation symptoms such as burning and leucorrhea. In industry, this compound is used in the formulation of various pharmaceutical products .
Mecanismo De Acción
The mechanism of action of tetrydamine maleate involves its interaction with specific molecular targets and pathways. As a non-steroidal anti-inflammatory drug, it likely inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .
Comparación Con Compuestos Similares
Tetrydamine maleate can be compared with other non-steroidal anti-inflammatory drugs, such as ibuprofen and naproxen. While all these compounds share similar anti-inflammatory and analgesic properties, this compound is unique due to its specific chemical structure and its effectiveness in treating certain inflammatory conditions. Similar compounds include other indazol derivatives and non-steroidal anti-inflammatory drugs .
Propiedades
Número CAS |
22911-97-3 |
|---|---|
Fórmula molecular |
C13H19N3O4 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
WBQNUTJPYOXRCC-BTJKTKAUSA-N |
SMILES isomérico |
CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Números CAS relacionados |
22911-97-3 |
Solubilidad |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



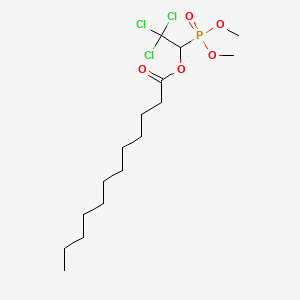
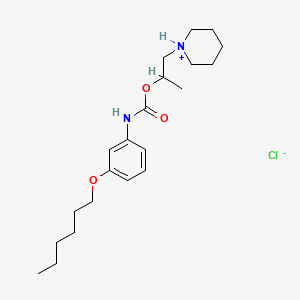
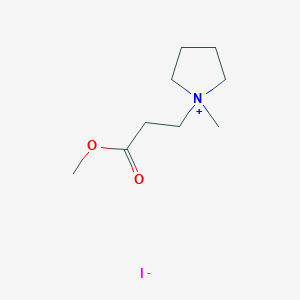
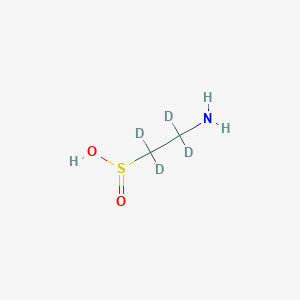
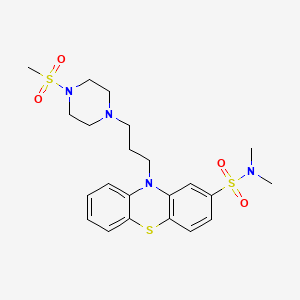
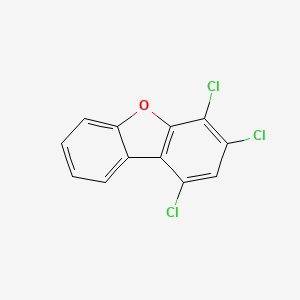
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)
